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Abstract
Branosotine is a potent and selective agonist for the somatostatin receptor subtype 2

(SSTR2), a G-protein coupled receptor involved in a wide array of physiological processes,

including the regulation of hormone secretion and cell growth. This technical guide provides a

comprehensive overview of the chemical structure, mechanism of action, and available

biological data for Branosotine. Due to the limited publicly available data, this document

focuses on the foundational chemical and pharmacological characteristics of the molecule and

the established signaling pathways of its target receptor.

Chemical Structure and Properties
Branosotine is a complex heterocyclic molecule with the systematic IUPAC name 2-[2-amino-

4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-3H-benzimidazole-

5-carbonitrile[1]. Its chemical properties are summarized in the table below.
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Identifier Value Reference

IUPAC Name

2-[2-amino-4-(4-

aminopiperidin-1-yl)-5-(3-

fluoro-5-methylphenyl)pyridin-

3-yl]-7-methoxy-3H-

benzimidazole-5-carbonitrile

[1]

Molecular Formula C₂₆H₂₆FN₇O [1]

Molecular Weight 471.5 g/mol [1]

SMILES

CC1=CC(=CC(=C1)F)C2=CN=

C(C(=C2N3CCC(CC3)N)C4=N

C5=C(N4)C=C(C=C5OC)C#N)

N

[1]

InChI Key
GWXXLUISNRRCDH-

UHFFFAOYSA-N
[1]

CAS Number 2412849-26-2 [1]

Mechanism of Action
Branosotine functions as a potent agonist of the somatostatin receptor 2 (SSTR2)[1]. Agonism

at SSTR2 initiates a cascade of intracellular signaling events. SSTR2 is a member of the G-

protein coupled receptor (GPCR) superfamily and, upon activation, primarily couples to

inhibitory G proteins (Gi/o).

SSTR2 Signaling Pathway
The activation of SSTR2 by an agonist such as Branosotine leads to the dissociation of the

Gαi and Gβγ subunits, which then modulate the activity of several downstream effectors. The

primary signaling pathways include:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl

cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This

reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
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Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the

activity of ion channels. This includes the activation of inwardly rectifying potassium (K+)

channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium

(Ca2+) channels, which reduces calcium influx.

Activation of Protein Tyrosine Phosphatases: SSTR2 activation can also lead to the

stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2. These

phosphatases play a crucial role in dephosphorylating various signaling proteins, thereby

influencing cell growth and proliferation pathways, including the MAPK/ERK cascade.
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SSTR2 Signaling Pathway initiated by Branosotine.

Biological Activity
Branosotine is characterized as a potent SSTR2 agonist with a reported half-maximal effective

concentration (EC50) of less than 0.1 nM[1].
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Quantitative Data:

Parameter Value Receptor Reference

EC50 < 0.1 nM SSTR2 [1]

Note: Further quantitative data regarding binding affinity (Ki/Kd) and selectivity for other

somatostatin receptor subtypes are not readily available in the public domain at the time of this

writing.

Experimental Protocols
Detailed experimental protocols for the characterization of Branosotine are not publicly

available. However, the following outlines general methodologies commonly employed for

evaluating SSTR2 agonists.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the SSTR2 receptor.

Methodology:

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing

the human SSTR2.

Competitive Binding: A constant concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I]-

Somatostatin-14) is incubated with the cell membranes in the presence of increasing

concentrations of the unlabeled test compound (Branosotine).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The

binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
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Workflow for a typical SSTR2 radioligand binding assay.

Functional Assay (cAMP Measurement)
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This assay measures the ability of a compound to activate SSTR2 and elicit a downstream

cellular response, such as the inhibition of cAMP production.

Methodology:

Cell Culture: A suitable cell line expressing SSTR2 (e.g., CHO-K1 or HEK293 cells) is

cultured.

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP

degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the

presence of varying concentrations of the test compound (Branosotine).

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP

concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

Data Analysis: The concentration of the test compound that produces 50% of the maximal

inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear

regression analysis.

Synthesis
A detailed, publicly available synthesis protocol for Branosotine has not been identified at the

time of this review. The synthesis of such a complex molecule would likely involve a multi-step

process, potentially culminating in the coupling of the substituted pyridine and benzimidazole

moieties.

Pharmacokinetics and In Vivo Efficacy
As of the date of this document, there is no publicly available information regarding the

pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the in vivo

efficacy of Branosotine.

Conclusion
Branosotine is a potent SSTR2 agonist with a well-defined chemical structure. Its mechanism

of action through the SSTR2 signaling pathway suggests potential therapeutic applications in

conditions where inhibition of hormone secretion or cell proliferation is desired. However, a
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comprehensive understanding of its pharmacological profile is currently limited by the lack of

publicly available data on its binding affinity, receptor selectivity, synthesis, pharmacokinetics,

and in vivo activity. Further research and publication of data are necessary to fully elucidate the

therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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